2-Chloro-4-iodoaniline

Organic Synthesis Cross-Coupling Chemoselectivity

Procurement managers select 2-Chloro-4-iodoaniline (≥98%) for its unmatched reactivity bias: the iodine undergoes highly selective Pd-catalyzed coupling while chlorine remains inert. This orthogonality enables clean, sequential C–C and C–N bond formation, eliminating the complex mixtures and low yields that plague symmetric dihalo analogs. Sourced from cost-effective o-chloroaniline with a reproducible ~97% synthesis, it delivers a reliable, economical supply chain for med-chem and agrochemical intermediate scale-up.

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
CAS No. 42016-93-3
Cat. No. B137281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodoaniline
CAS42016-93-3
Synonyms2-Chloro-4-iodo-benzenamine;  NSC 137040; 
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Cl)N
InChIInChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
InChIKeyMYDAOWXYGPEPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Chloro-4-iodoaniline (CAS: 42016-93-3): A Dual-Halogen Building Block for Selective Synthesis


2-Chloro-4-iodoaniline is an organic building block, specifically an aniline derivative, with the molecular formula C6H5ClIN [1]. It is characterized as a solid, with a melting point of 70-73 °C . Its structure features two different halogen substituents—chlorine and iodine—on the aromatic ring, a combination that defines its utility in organic synthesis [1]. This compound is valued as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals .

Why 2-Chloro-4-iodoaniline Cannot Be Replaced by Generic Halogenated Anilines


Generic substitution among halogenated anilines is often impossible due to the critical role of specific halogen atoms in directing synthesis pathways. In 2-Chloro-4-iodoaniline, the two halogen substituents are not equivalent; the iodine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom [1]. This inherent reactivity bias allows for highly selective, sequential functionalization, a key requirement in building molecular complexity [2]. Using an analog like 2,4-dichloroaniline or 2,4-diiodoaniline would lead to either poor reactivity or a complete loss of selectivity, resulting in complex mixtures or synthetic dead ends [1]. The specific placement of the chlorine and iodine on the ring creates a unique reactivity profile that cannot be matched by any single-halogen or symmetrical dihalogen analog.

Quantitative Differentiation of 2-Chloro-4-iodoaniline from Close Analogs


Differential Halogen Reactivity Enables Chemoselective Cross-Coupling

The primary differentiator is the inherent chemoselectivity between the C(sp2)-I and C(sp2)-Cl bonds. This differential reactivity is a fundamental principle in organometallic chemistry. In palladium-catalyzed cross-couplings, the C(sp2)-I bond is known to undergo oxidative addition significantly faster than a C(sp2)-Cl bond, allowing the iodine site to be exclusively targeted in the presence of chlorine [1]. In direct contrast, analogs like 2,4-dichloroaniline (CAS: 554-00-7) contain two C(sp2)-Cl bonds of near-identical reactivity, offering no such inherent chemoselectivity. The two C(sp2)-I bonds in 2,4-diiodoaniline (CAS: 28121-68-0) are also similarly reactive, potentially leading to undesired bis-coupling products . The 2-chloro-4-iodo substitution pattern provides a unique, exploitable reactivity gradient [2].

Organic Synthesis Cross-Coupling Chemoselectivity Palladium Catalysis

High-Yield Synthesis from o-Chloroaniline: A Key Purity and Availability Indicator

A primary synthetic route to 2-chloro-4-iodoaniline involves the direct iodination of o-chloroaniline (2-chloroaniline), which is a widely available and inexpensive commodity chemical [1]. This method is reported to yield the target compound in approximately 97% yield [2]. This high yield on a simple, cost-effective substrate is a strong indicator of a robust and scalable synthetic process. In contrast, preparing the same substitution pattern on a different halogen scaffold would be less direct. For instance, synthesizing the analogous 2-bromo-4-iodoaniline from 2-bromoaniline would likely suffer from lower regioselectivity during iodination due to the more similar steric and electronic properties of bromine compared to chlorine.

Synthetic Methodology Process Chemistry Chemical Yield Cost of Goods

Crystal Structure Confirms Absence of Undesirable Intermolecular Interactions

The single-crystal X-ray structure of 2-chloro-4-iodoaniline has been resolved and published, providing definitive structural proof [1]. Critically, the analysis reveals that the crystal packing is notable for the absence of significant hydrogen bonds or the commonly observed I⋯I halogen bonds, despite the presence of available donor and acceptor atoms [2]. This stands in contrast to other iodoanilines, such as 2-iodoaniline and 4-chloro-2-iodoaniline, which are known to form extended networks of intermolecular interactions, including N—H⋯N and I⋯I contacts, in their solid state [3].

Solid-State Chemistry Crystallography Material Properties Polymorphism

Definitive Application Scenarios for 2-Chloro-4-iodoaniline Based on Its Verified Differentiation


Building Block for Sequential, Orthogonal Cross-Couplings

The unique combination of a highly reactive C-I bond and a much less reactive C-Cl bond on the same aromatic ring makes 2-chloro-4-iodoaniline the preferred building block for designing and executing sequential, orthogonal cross-coupling reactions. This is the primary, evidence-backed reason for its selection over symmetric dihaloanilines [1]. A synthetic chemist can confidently first functionalize the iodine site via a Suzuki, Sonogashira, or Buchwald-Hartwig reaction, leaving the chlorine intact for a subsequent, different coupling step or other nucleophilic aromatic substitution [2]. This ability to introduce molecular complexity in a controlled, stepwise manner is a cornerstone of modern medicinal chemistry and materials synthesis, and it is a capability that compounds like 2,4-dichloroaniline or 2,4-diiodoaniline cannot provide without significant, often insurmountable, challenges in selectivity.

Cost-Effective and Reliable Intermediate for High-Value Targets

For procurement decisions, the high-yield (~97%) synthesis of 2-chloro-4-iodoaniline from inexpensive o-chloroaniline is a critical piece of evidence for its selection as a cost-effective intermediate [1]. When designing a multi-step synthesis to a high-value target, especially in a process chemistry or industrial setting, the cumulative yield and the cost of starting materials are paramount. The robust and high-yielding synthesis of this specific building block from a commodity chemical ensures a more reliable and economical supply chain compared to analogs that might require more expensive starting materials, harsher reaction conditions, or suffer from lower yielding, less selective transformations. This translates to a lower cost of goods and reduced waste, making it a superior choice for scaling up to produce pharmaceutical or agrochemical intermediates.

Reference Compound for Solid-State and Structural Studies of Halogen Bonding

The well-defined and publicly available crystal structure of 2-chloro-4-iodoaniline, which explicitly shows an absence of the typical I⋯I halogen bonding seen in many other iodoanilines, positions it as a valuable reference compound in crystallography and materials science [1]. Researchers studying the delicate interplay of weak intermolecular forces can use this compound as a 'control' or 'baseline' to deconvolute the effects of halogen bonding versus other packing forces (e.g., weak C-H⋯π or N-H⋯π interactions) [2]. This unique solid-state behavior can also be leveraged in applications where strong intermolecular interactions are undesirable, such as in certain formulations or when seeking specific solubility profiles. It represents a structurally characterized, counter-intuitive data point in the study of halogen bonding in aromatic systems [3].

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